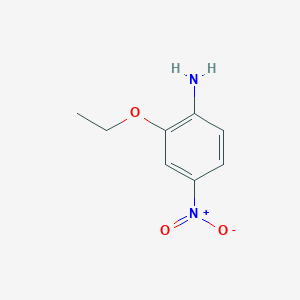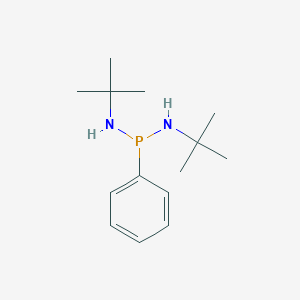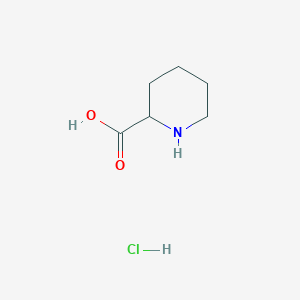
Acide 2-méthoxynicotinique
Vue d'ensemble
Description
2-Methoxynicotinic acid (2-MNA) is a compound of the nicotinic acid family, which is known to be an important component of the human body and plays a major role in various metabolic processes. It is a naturally occurring compound found in various foods, such as milk, eggs, and fish, and is also found in some dietary supplements. 2-MNA has been studied extensively in recent years due to its potential therapeutic benefits. This article will provide an overview of 2-MNA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Synthèse organique
L’acide 2-méthoxynicotinique est un élément constitutif précieux en synthèse organique. Il sert de précurseur à divers composés hétérocycliques, qui sont essentiels au développement de nouveaux produits pharmaceutiques. Son groupe méthoxy peut agir comme groupe directeur dans les réactions catalytiques, facilitant l’introduction de groupes fonctionnels supplémentaires à des positions spécifiques sur le cycle aromatique .
Pharmacologie
En pharmacologie, les dérivés de l’this compound se sont avérés prometteurs pour le traitement d’un éventail de maladies. Ils sont utilisés pour synthétiser des composés possédant des propriétés anti-inflammatoires et analgésiques. Certains dérivés se sont avérés efficaces contre la maladie d’Alzheimer, mettant en évidence le potentiel du composé en neuropharmacologie .
Science des matériaux
L’utilité du composé en science des matériaux découle de son rôle d’intermédiaire chimique. Il peut être utilisé pour modifier les propriétés de surface des matériaux, améliorant ainsi leurs performances dans diverses applications. Par exemple, il peut être impliqué dans la synthèse de composés qui améliorent la durabilité ou la conductivité des matériaux .
Chimie analytique
L’this compound est utilisé en chimie analytique comme étalon ou réactif. Ses propriétés bien définies, telles que son point de fusion et sa pureté, le rendent adapté à l’étalonnage des instruments et à la validation des méthodes analytiques. Il garantit la précision et la cohérence de l’analyse chimique .
Biochimie
En biochimie, l’this compound joue un rôle dans les études d’inhibition enzymatique. Il peut être utilisé pour étudier les voies biochimiques impliquant l’acide nicotinique et ses dérivés. Ces recherches peuvent conduire au développement de nouveaux tests biochimiques et d’outils de diagnostic .
Applications industrielles
Sur le plan industriel, l’this compound est utilisé comme intermédiaire dans la synthèse de composés plus complexes. Il trouve des applications dans la production d’agents antifongiques et peut être impliqué dans les processus de fabrication de divers produits agrochimiques et pharmaceutiques .
Safety and Hazards
2-Methoxynicotinic acid can cause skin irritation and serious eye irritation . Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling this compound . It should be used only in well-ventilated areas and contact with skin or eyes should be avoided .
Mécanisme D'action
Target of Action
2-Methoxynicotinic acid is a derivative of niacin, also known as vitamin B3 . It can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Mode of Action
Niacin and its derivatives are known to interact with their targets, primarily enzymes involved in lipid metabolism, to bring about changes in the body . For example, niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
Niacin and its derivatives, including 2-Methoxynicotinic acid, play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes . Pathophysiological situations and changes in enzyme activity may influence the need for different forms of niacin .
Pharmacokinetics
It has been suggested that 2-methoxynicotinic acid has predictive modeling properties for pharmacokinetics and molecular modeling . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability could be predicted using computational models.
Result of Action
Given its similarity to niacin, it is likely that 2-methoxynicotinic acid would have similar effects, such as modulating lipid metabolism and contributing to redox reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxynicotinic acid. For instance, the presence of redox cofactor precursors in the environment may affect the redox metabolism of cells, influencing the efficiency of 2-Methoxynicotinic acid’s action .
Propriétés
IUPAC Name |
2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEZJSXSARPZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351727 | |
| Record name | 2-Methoxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16498-81-0 | |
| Record name | 2-Methoxynicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16498-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 2-methoxynicotinic acid into larger molecules influence their interaction with the mineralocorticoid receptor (MR)?
A1: While the provided research articles [, ] don't directly investigate the binding mode of 2-methoxynicotinic acid itself to the MR, they highlight its presence within larger molecules that act as MR antagonists. These antagonists, specifically (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid, demonstrate high potency and selectivity for MR over other nuclear hormone receptors like the progesterone receptor (PR) []. This suggests that the 2-methoxynicotinic acid moiety likely contributes to the overall shape, electrostatic interactions, and potential hydrogen bonding capabilities of the antagonist, facilitating its binding to the MR and subsequent downstream effects like modulation of gene expression related to electrolyte balance.
Q2: Can you elaborate on the structural characterization of complexes incorporating 2-methoxynicotinic acid and their magnetic properties?
A2: Research demonstrates the successful synthesis and structural characterization of a copper complex incorporating 2-methoxynicotinic acid: [Cu2(2-methoxynicotinic acid)4(H2O)2] []. Single-crystal diffraction analysis revealed a dimeric structure with a paddle-wheel arrangement, where two copper ions are bridged by four 2-methoxynicotinic acid ligands and coordinated by water molecules in the axial positions []. This complex further assembles into a 2D supramolecular architecture via hydrogen bond interactions []. Interestingly, magnetic studies revealed overall antiferromagnetic interactions between the neighboring Cu(II) ions within this structure [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-](/img/structure/B94316.png)



![[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea](/img/structure/B94325.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-phenyl-](/img/structure/B94327.png)




![(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B94334.png)


